4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide synthesis pathway
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide
This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide, a valuable chemical intermediate. The narrative is structured to provide not only the procedural steps but also the underlying chemical principles and rationale, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
The selected synthetic strategy is predicated on a logical and well-documented sequence: the initial acylation of p-nitroaniline to form a key chloroacetamide intermediate, followed by a nucleophilic substitution with 1-methylpiperazine to yield the final product. This approach is favored for its high efficiency and the ready availability of starting materials.
Overall Synthesis Pathway
The synthesis is executed in two primary stages:
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Step 1: Acylation - Synthesis of the intermediate, 2-chloro-N-(4-nitrophenyl)acetamide.
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Step 2: Nucleophilic Substitution - Reaction of the intermediate with 1-methylpiperazine to form the target compound.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of Intermediate 2-Chloro-N-(4-nitrophenyl)acetamide
Principle and Rationale
The initial step involves the N-acylation of p-nitroaniline. The lone pair of electrons on the nitrogen atom of the amino group in p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is an excellent acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic acyl substitution mechanism. Refluxing ensures the reaction goes to completion in a reasonable timeframe.[1][2]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-chloro-N-(4-nitrophenyl)acetamide.[1]
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To a round-bottom flask equipped with a reflux condenser, add p-nitroaniline (1.0 eq).
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Carefully add chloroacetyl chloride (approx. 2.0 eq, used in excess as both reactant and solvent) to the flask.
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Heat the mixture to reflux and maintain for 1 hour. The reaction should be monitored for the consumption of the starting material (p-nitroaniline) using Thin Layer Chromatography (TLC).
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After cooling to room temperature, carefully add ethyl acetate to the reaction mixture to dissolve the product.
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Transfer the solution to a separatory funnel and wash three times with water to remove any unreacted chloroacetyl chloride and other water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting solid is the crude 2-chloro-N-(4-nitrophenyl)acetamide, which can be purified further by recrystallization if necessary.
Data Presentation: Reactant Summary
| Reactant / Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass/Volume |
| p-Nitroaniline | 138.12 | 1.0 | 10.0 g |
| Chloroacetyl Chloride | 112.94 | ~2.0 (in excess) | 15 mL |
| Ethyl Acetate | 88.11 | - (Solvent) | As needed |
| Water | 18.02 | - (Washing) | As needed |
Yield reported in a similar procedure was approximately 11.5 g from 10.0 g of p-nitroaniline, with a melting point of 183-185°C.[1]
Visualization: Acylation Reaction
Caption: Reaction scheme for the synthesis of the chloroacetamide intermediate.
Part 2: Synthesis of 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide
Principle and Rationale
This step is a classic example of a nucleophilic substitution reaction. The 1-methylpiperazine, specifically the secondary amine within its structure, acts as the nucleophile. It attacks the carbon atom bonded to the chlorine in the 2-chloro-N-(4-nitrophenyl)acetamide intermediate. The chlorine atom, a good leaving group, is displaced. A base, such as potassium carbonate, is crucial in this reaction.[3] It serves to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the 1-methylpiperazine nucleophile and driving the reaction to completion. Acetone is a common solvent for this type of reaction as it effectively dissolves the reactants and is relatively inert under these conditions.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of similar piperazine acetamide derivatives.[3][4]
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In a round-bottom flask, dissolve 1-methylpiperazine (1.3 eq) and potassium carbonate (2.0 eq) in acetone.
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Stir the mixture at room temperature.
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Slowly add a solution of 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq), the intermediate from Part 1, dissolved in a minimal amount of acetone.
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Continue to stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the complete consumption of the starting material.
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Once the reaction is complete, remove the solid precipitate (potassium carbonate and potassium chloride) by filtration.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts and impurities.
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Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide.
Data Presentation: Reactant Summary
| Reactant / Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 2-Chloro-N-(4-nitrophenyl)acetamide | 214.61 | 1.0 |
| 1-Methylpiperazine | 100.16 | 1.3 |
| Potassium Carbonate | 138.21 | 2.0 |
| Acetone | 58.08 | - (Solvent) |
| Ethyl Acetate | 88.11 | - (Solvent) |
Visualization: Nucleophilic Substitution
Caption: Reaction scheme for the final nucleophilic substitution step.
Trustworthiness and Self-Validating Systems
To ensure the integrity of the synthesis, each stage must be self-validating through rigorous monitoring and characterization.
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Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both reaction steps. By comparing the spots of the reaction mixture with the starting materials, one can determine when the reaction has reached completion, preventing unnecessary reaction time or premature work-up.[4]
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Intermediate and Product Characterization: The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques.
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[1]
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Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.
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Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the target compound. For instance, a related compound, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, shows an m/z of 293 ([M+H]⁺).[3] The target compound in this guide, 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide (C₁₃H₁₈N₄O₃, M.W. 278.31 g/mol ), would be expected to show an m/z of 279 ([M+H]⁺).
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Conclusion
The described two-step synthesis provides a reliable and scalable method for producing 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide. The pathway relies on fundamental and well-understood organic reactions—N-acylation followed by nucleophilic substitution. By adhering to the outlined protocols and implementing rigorous analytical validation, researchers can confidently synthesize this valuable chemical intermediate for further applications in pharmaceutical and chemical research.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 4. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
